2-[3-(Trifluoromethoxy)phenyl]pyrrole
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Overview
Description
2-[3-(Trifluoromethoxy)phenyl]pyrrole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with pyrrole under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Trifluoromethoxy)phenyl]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and substituted pyrrole compounds .
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]pyrrole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]pyrrole
- 2-[3-(Trifluoromethoxy)phenyl]furan
- 2-[3-(Trifluoromethoxy)phenyl]thiophene
Comparison: Compared to its analogs, 2-[3-(Trifluoromethoxy)phenyl]pyrrole exhibits unique properties due to the presence of the trifluoromethoxy group. This group significantly influences the compound’s electronic and steric properties, making it more reactive in certain chemical reactions and enhancing its potential as a bioactive molecule .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10-5-2-6-15-10/h1-7,15H |
InChI Key |
HVVWJYWNHHDHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CN2 |
Origin of Product |
United States |
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